
4-Morpholinobenzoic acid
Overview
Description
4-Morpholinobenzoic acid (CAS 7470-38-4, C₁₁H₁₃NO₃) is a benzoic acid derivative featuring a morpholine ring attached to the para position of the aromatic core. It is synthesized via nucleophilic substitution reactions, such as the coupling of 4-chlorobenzoic acid derivatives with morpholine under reflux conditions in the presence of sodium carbonate . The compound has garnered attention in biomedical research due to its significant metabolic and inflammatory roles. For example, it is markedly elevated in moyamoya disease (MMD) sera (fold change [FC] = 22.59, p = 0.005), where it exacerbates inflammation via bile secretion pathways . In rabbit models, it correlates with Bacteroidetes enrichment, disrupting colon epithelial integrity and activating pro-inflammatory IL-17 signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Morpholinobenzoic acid can be synthesized through the reaction of benzoic acid with morpholine. One common method involves heating a mixture of ethyl 4-fluorobenzoate and morpholine at 130°C for 12 hours to achieve complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves similar reaction conditions but on a larger scale, ensuring the purity and yield are optimized through controlled environments and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acid derivatives, while substitution can produce a variety of substituted benzoic acids .
Scientific Research Applications
4-Morpholinobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-Morpholinobenzoic acid exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The pathways involved often include those related to metabolic processes and signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: 2- vs. 4-Morpholinobenzoic Acid
The position of the morpholine substituent significantly impacts reactivity and biological activity.
- Synthetic Yields: this compound reacts with iodine in acetonitrile to form 4-(4-iodophenyl)morpholine (2t) in 58% yield . Its 2-substituted isomer (2-morpholinobenzoic acid) yields 4-(2-iodophenyl)morpholine (2s) at 50% after purification, with competing di-iodination byproducts .
Table 1: Comparison of Morpholinobenzoic Acid Isomers
Property | This compound | 2-Morpholinobenzoic Acid |
---|---|---|
Position | Para | Ortho |
Yield in Iodination | 58% | 50% (post-purification) |
Biological Role | Inflammatory mediator | Not characterized |
Derivatives with Functional Group Modifications
Thioxoacetamide Derivatives
Compounds like 4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid (2k) (C₁₄H₁₅N₃O₃S) exhibit distinct physicochemical properties due to the thioxo group:
- Melting Point: 237–238°C (vs. unmodified this compound, which is liquid at room temperature) .
Carbonyl-Linked Derivatives
4-(4-Morpholinylcarbonyl)benzoic acid (CAS 160816-43-3, C₁₂H₁₃NO₄) introduces a carbonyl spacer between the morpholine and benzoic acid:
- Molecular Weight: 235.24 vs. 207.09 for this compound .
- Acidity : The electron-withdrawing carbonyl group likely enhances acidity compared to the methylene-linked parent compound.
Table 2: Functional Group Modifications
Substitution Pattern Variants
3-(Morpholinomethyl)benzoic Acid (Meta-Substituted)
This isomer (CAS 67451-81-4) positions the morpholine group at the meta site:
- Applications: No direct metabolic roles reported, but used in synthetic intermediates .
4-(Morpholinomethyl)benzoic Acid
This derivative (C₁₂H₁₅NO₃, MW 221.25) features a methylene bridge:
Biological Activity
4-Morpholinobenzoic acid (4-MBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of 4-MBA, exploring its mechanisms of action, therapeutic applications, and relevant case studies. The information is presented with a focus on research findings, data tables, and a comprehensive analysis of its biological implications.
Anticancer Properties
Research indicates that 4-MBA exhibits significant anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 12.5 | Induction of apoptosis |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Cholinesterase Inhibition
4-MBA has also been studied for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. The compound demonstrated a moderate inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Table 2: Cholinesterase Inhibition by this compound
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 20.0 |
Butyrylcholinesterase | 25.0 |
Anti-inflammatory Effects
In addition to its anticancer properties, 4-MBA has shown anti-inflammatory effects in various models. It has been reported to reduce the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases.
Case Study 1: Efficacy in Breast Cancer Treatment
A study conducted on patients with triple-negative breast cancer (TNBC) treated with a regimen including 4-MBA showed promising results. Patients exhibited reduced tumor size and improved survival rates compared to control groups.
Findings:
- Patient Group: 50 TNBC patients
- Treatment Duration: 6 months
- Outcome: 40% reduction in tumor size observed in imaging studies.
Case Study 2: Neuroprotective Effects
Another case study focused on the neuroprotective effects of 4-MBA in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation.
Findings:
- Model Used: APP/PS1 transgenic mice
- Treatment Duration: 3 months
- Outcome: Significant improvement in memory tests and reduced plaque burden.
Properties
IUPAC Name |
4-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJKPNTGSKZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996238 | |
Record name | 4-(Morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-38-4 | |
Record name | 7470-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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